Chain Length Differentiation: PEG10 vs. PEG8 in PROTAC Linker Design
The specific PEG10 chain length of Benzyl-PEG10-alcohol provides a quantifiably different molecular reach compared to shorter PEG analogs like Benzyl-PEG8-alcohol. The extended chain length of PEG10 is a critical parameter for optimizing the distance between the E3 ligase ligand and the target protein ligand within a PROTAC, which can directly influence ternary complex formation and degradation efficiency .
| Evidence Dimension | Linker End-to-End Distance (Estimated) |
|---|---|
| Target Compound Data | ~37-42 Å (Estimated for fully extended PEG10) |
| Comparator Or Baseline | Benzyl-PEG8-alcohol |
| Quantified Difference | Target compound is approximately 7-8 Å longer |
| Conditions | Computational modeling based on PEG monomer unit length (~3.5-4.2 Å per unit) |
Why This Matters
The increased length of the PEG10 spacer offers a distinct spatial geometry that can be essential for achieving optimal ternary complex formation between the E3 ligase and target protein, a factor that directly influences the degradation efficiency (DC50) and maximal degradation (Dmax) of the final PROTAC molecule.
